Cas no 90554-82-8 (2,4-Hexadienoyl chloride)

2,4-Hexadienoyl chloride 化学的及び物理的性質
名前と識別子
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- 2,4-Hexadienoyl chloride
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- インチ: 1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3
- InChIKey: GRTWTVFDPBKQNU-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C=CC=CC
じっけんとくせい
- 密度みつど: 1.058±0.06 g/cm3(Predicted)
- Boiling Point: 180.5±9.0 °C(Predicted)
2,4-Hexadienoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H291205-1mg |
2,4-Hexadienoyl Chloride |
90554-82-8 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | H291205-10mg |
2,4-Hexadienoyl Chloride |
90554-82-8 | 10mg |
$1642.00 | 2023-05-18 |
2,4-Hexadienoyl chloride 関連文献
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1. 758. Experiments on the synthesis of carbonyl compounds. Part VI. A new general synthesis of ketones and β-keto-estersR. E. Bowman,W. D. Fordham J. Chem. Soc. 1952 3945
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G. Eijgelaar,D. A. A. Mossel Analyst 1959 84 293
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3. Asymmetric synthesis of β-lactams and pseudopeptides via stereoselective conjugate additions of lithium (α-methylbenzyl)allylamide to α,β-unsaturated iron acyl complexesStephen G. Davies,Narciso M. Garrido,Paul A. McGee,John P. Shilvock J. Chem. Soc. Perkin Trans. 1 1999 3105
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4. Synthetic studies on morphine-based analgesics. Intramolecular Diels–Alder approach to 4a-aryldecahydroisoquinolinesSheetal Handa,Keith Jones,Christopher G. Newton J. Chem. Soc. Perkin Trans. 1 1995 1623
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5. 365. Simple derivatives of cyclopentadiene. Part IIDavid Peters J. Chem. Soc. 1960 1832
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6. 448. A new synthesis of acetylenes. Part IS. T. D. Gough,S. Trippett J. Chem. Soc. 1962 2333
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7. 913. Enol elimination reactions. Part I. A new synthesis of acetylenic acidsIan Fleming,John Harley-Mason J. Chem. Soc. 1963 4771
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8. NotesDavid T. Gibson,Ralph F. Reynolds,J. L. McVeigh,J. D. Rose,K. H. Pausacker,A. W. Johnson,R. H. Griffith J. Chem. Soc. 1945 713
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9. 1050. Colouring matters of the aphididae. Part XXV. A comparison of aphid constituents with those of their host plants. A glyceride of sorbic acidJ. H. Bowie,D. W. Cameron J. Chem. Soc. 1965 5651
2,4-Hexadienoyl chlorideに関する追加情報
Professional Introduction to 2,4-Hexadienoyl chloride (CAS No. 90554-82-8)
2,4-Hexadienoyl chloride, with the chemical formula C₆H₈Cl₂O₂, is a versatile intermediate compound widely utilized in the field of organic synthesis and pharmaceutical chemistry. Its unique structure, featuring a conjugated diene system and a reactive acyl chloride group, makes it a valuable building block for the synthesis of complex molecules. This compound has garnered significant attention in recent years due to its applications in the development of novel therapeutic agents and advanced materials.
The CAS No. 90554-82-8 uniquely identifies this substance in chemical databases and ensures precise identification and handling in research and industrial settings. The presence of two double bonds in the hexadiene backbone imparts reactivity that can be leveraged for various synthetic transformations. Specifically, the acyl chloride functionality at one end of the molecule allows for facile reactions with nucleophiles, enabling the formation of amides, esters, and other derivatives.
In recent years, 2,4-hexadienoyl chloride has been explored as a key intermediate in the synthesis of bioactive molecules. One notable application lies in its use as a precursor for developing non-peptide inhibitors targeting protein-protein interactions. These inhibitors have shown promise in preclinical studies for their ability to modulate signaling pathways involved in inflammation and cancer. The conjugated diene system of 2,4-hexadienoyl chloride can be further functionalized to introduce specific pharmacophores that enhance binding affinity and selectivity.
Moreover, the compound has found utility in materials science, particularly in the synthesis of functional polymers. Researchers have utilized 2,4-hexadienoyl chloride to create polymers with enhanced thermal stability and mechanical properties. These materials are being investigated for applications in aerospace, automotive industries, and electronics due to their desirable physical characteristics. The ability to modify the polymer backbone through reactions involving the acyl chloride group allows for tailoring properties such as flexibility and durability.
The reactivity of 2,4-hexadienoyl chloride also makes it a valuable tool in synthetic organic chemistry for constructing complex cyclic structures. For instance, it can be employed in Diels-Alder reactions to form six-membered rings, which are common motifs in many natural products and pharmaceuticals. This capability has been exploited in efforts to synthesize novel analogs with improved pharmacological profiles.
Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes involving 2,4-hexadienoyl chloride. Researchers are exploring catalytic methods that minimize waste and reduce energy consumption without compromising yield or purity. Such innovations align with global efforts to promote environmentally responsible chemical manufacturing practices.
In conclusion, 2,4-Hexadienoyl chloride (CAS No. 90554-82-8) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic strategies, making it indispensable for researchers seeking to develop innovative solutions. As scientific understanding progresses, the utility of this compound is expected to expand further, driving new discoveries and technological advancements.
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